molecular formula C36H55NO28 B13726596 P-Nitrophenyl beta-D-cellopentaoside

P-Nitrophenyl beta-D-cellopentaoside

Cat. No.: B13726596
M. Wt: 949.8 g/mol
InChI Key: YXGBAQKCCMQLGH-DPQSPVPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Nitrophenyl beta-D-cellopentaoside typically involves the stepwise glycosylation of glucose monomers. The process begins with the protection of hydroxyl groups on the glucose molecules, followed by the formation of glycosidic bonds between the glucose units.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized by spectroscopic methods .

Scientific Research Applications

P-Nitrophenyl beta-D-cellopentaoside is widely used in scientific research due to its versatility and specificity. Some of its applications include:

Mechanism of Action

The mechanism of action of P-Nitrophenyl beta-D-cellopentaoside involves its hydrolysis by cellulases. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bonds, releasing p-nitrophenol and glucose units. The release of p-nitrophenol can be monitored spectrophotometrically, providing a measure of enzyme activity . The molecular targets include the active sites of cellulases and other glycosidases involved in the hydrolysis process .

Properties

Molecular Formula

C36H55NO28

Molecular Weight

949.8 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32-,33+,34+,35+,36+/m1/s1

InChI Key

YXGBAQKCCMQLGH-DPQSPVPYSA-N

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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